![molecular formula C24H22ClN3O4S2 B2955820 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide CAS No. 2097937-84-1](/img/structure/B2955820.png)
2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H22ClN3O4S2 and its molecular weight is 516.03. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-({3-[2-(4-chlorophenyl)ethyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C23H24ClN3O2S, and it features a thienopyrimidine core with various substituents that may influence its biological activity. The presence of the sulfanyl group and the chlorophenyl moiety are particularly noteworthy for their potential roles in pharmacological interactions.
Antimicrobial Activity
Research has indicated that thienopyrimidine derivatives exhibit significant antimicrobial properties. A study reported that similar compounds with a thienopyrimidinone ring demonstrated substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were determined for these compounds, suggesting that modifications at the 3-position of the ring can enhance antimicrobial efficacy .
Cytotoxic Effects
In vitro studies have shown that compounds related to this structure can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been tested for their ability to inhibit the activity of specific kinases associated with cancer proliferation . The most potent derivatives demonstrated IC50 values indicating effective growth inhibition in cancer cells .
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes critical for cellular processes, such as kinases involved in cancer cell signaling pathways.
- DNA Interaction: Some thienopyrimidine derivatives have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of thienopyrimidine derivatives found that those with specific substitutions exhibited enhanced antibacterial activity. The compounds were subjected to hemolytic assays to assess toxicity levels. Results indicated that several derivatives were non-toxic at concentrations up to 200 µmol/L .
Case Study 2: Cytotoxicity in Cancer Research
Another investigation focused on the cytotoxic effects of thienopyrimidine derivatives on various cancer cell lines. The study found that certain compounds significantly inhibited cell proliferation and induced apoptosis in breast cancer cells. The results highlighted the potential for developing these compounds as therapeutic agents in oncology .
Data Tables
Activity | Tested Compounds | MIC (µg/mL) | IC50 (µM) |
---|---|---|---|
Antibacterial | Thienopyrimidine A | 15 | - |
Antibacterial | Thienopyrimidine B | 10 | - |
Cytotoxicity (Breast) | Thienopyrimidine C | - | 25 |
Cytotoxicity (Lung) | Thienopyrimidine D | - | 30 |
常见问题
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound to improve yield and purity?
Methodological Answer:
- Step 1: Utilize computational reaction design tools (e.g., ICReDD’s quantum chemical calculations) to predict viable pathways and intermediates .
- Step 2: Employ orthogonal protecting groups for the thieno[3,2-d]pyrimidin-4-one core to minimize side reactions during sulfanyl-acetamide coupling .
- Step 3: Monitor reaction progress via HPLC-MS to identify bottlenecks, such as incomplete deprotection or aggregation.
- Step 4: Optimize solvent systems (e.g., DMF/THF mixtures) to enhance solubility of the 3,5-dimethoxyphenylacetamide moiety.
Data Example:
Parameter | Trial 1 (Unoptimized) | Trial 2 (Optimized) |
---|---|---|
Yield (%) | 32 | 58 |
Purity (HPLC) | 85% | 97% |
Q. What experimental techniques are critical for structural elucidation of this compound?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and confirm the sulfanyl-thienopyrimidine linkage using single-crystal diffraction (e.g., monoclinic P21/c system, β = 108.7° as in related acetamides) .
- NMR Spectroscopy: Assign 1H/13C signals for the 4-chlorophenylethyl group (δ ~7.3 ppm for aromatic protons) and thieno[3,2-d]pyrimidin-4-one carbonyl (δ ~170 ppm) .
- Mass Spectrometry: Use high-resolution ESI-MS to validate the molecular ion [M+H]+ at m/z 528.08 (calculated for C25H23ClN3O4S2).
Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets?
Methodological Answer:
- Step 1: Synthesize analogs with variations in the 3,5-dimethoxyphenyl group (e.g., replacing methoxy with halogens or alkyl chains) .
- Step 2: Test inhibitory activity against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Step 3: Perform molecular docking to correlate substituent bulk/logP with binding affinity to hydrophobic kinase pockets.
Advanced Research Questions
Q. What computational strategies are recommended for predicting metabolic stability of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model interactions with CYP450 enzymes (e.g., CYP3A4) to identify sites of oxidative metabolism .
- DFT Calculations: Estimate activation energy for sulfanyl group oxidation (~2.5 eV based on thienopyrimidine analogs) .
- Machine Learning: Train models on PubChem datasets to predict clearance rates using descriptors like topological polar surface area (TPSA ≈ 110 Ų) .
Q. How can crystallographic disorder in the thieno[3,2-d]pyrimidin-4-one core be resolved?
Methodological Answer:
- Step 1: Collect high-resolution data (≤0.8 Å) using synchrotron radiation to reduce noise .
- Step 2: Apply SHELXL’s PART instructions to model disorder in the chlorophenyl-ethyl side chain .
- Step 3: Refine anisotropic displacement parameters (ADPs) for non-H atoms with R-factor convergence <5% .
Data Example:
Refinement Metric | Value |
---|---|
Rwork | 0.054 |
Rfree | 0.182 |
C-C Bond Length SD | 0.005 Å |
Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Case Study: If docking predicts strong EGFR binding (ΔG = -9.2 kcal/mol) but in vitro assays show IC50 >10 µM:
- Re-evaluate protonation states of the acetamide group at physiological pH .
- Validate target engagement using cellular thermal shift assays (CETSA) .
- Statistical Analysis: Apply Bland-Altman plots to quantify bias between predicted vs. observed activities .
Q. What in silico methods are suitable for extrapolating in vitro potency to in vivo efficacy?
Methodological Answer:
- Physiologically Based Pharmacokinetics (PBPK): Simulate tissue distribution using logD (~2.8) and plasma protein binding (>90%) .
- Quantitative Systems Pharmacology (QSP): Integrate transcriptomic data to model downstream signaling inhibition (e.g., MAPK pathway) .
Q. How can reaction mechanisms for sulfanyl-acetamide coupling be validated experimentally?
Methodological Answer:
- Kinetic Analysis: Monitor reaction via <sup>19</sup>F-NMR (if fluorinated intermediates are used) to determine rate-limiting steps .
- Isotope Labeling: Use <sup>13</sup>C-labeled 3,5-dimethoxyaniline to track acetamide formation .
Q. Methodological Challenges & Solutions
Q. How to troubleshoot low yields in the final coupling step?
Stepwise Approach:
- Cause 1: Steric hindrance from the 4-chlorophenylethyl group. Solution: Replace DIPEA with a bulkier base (e.g., DBU) to improve deprotonation .
- Cause 2: Thiol-thione tautomerism in the sulfanyl donor. Solution: Pre-activate the thiol with TCEP hydrochloride .
Q. What data management practices ensure reproducibility in multi-step syntheses?
Best Practices:
属性
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(3,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4S2/c1-31-18-11-17(12-19(13-18)32-2)26-21(29)14-34-24-27-20-8-10-33-22(20)23(30)28(24)9-7-15-3-5-16(25)6-4-15/h3-6,8,10-13H,7,9,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZGGHQZQUHEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=C(C=C4)Cl)SC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。